![molecular formula C15H14Cl2N2O2S B2736802 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide CAS No. 1421484-71-0](/img/structure/B2736802.png)
2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide
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Description
2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide, also known as DTMC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DTMC belongs to the class of morpholine carboxamides and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Morpholine Derivatives and Antimicrobial Agents : Morpholine derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has demonstrated potential in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their relevance in research focusing on anti-inflammatory and antimicrobial applications (Lei et al., 2017).
Antipathogenic Activity of Thiourea Derivatives : Thiourea derivatives bearing dichlorophenyl substituents have shown significant antipathogenic activity, especially against bacterial strains capable of biofilm formation. These findings suggest the potential for developing novel antimicrobial agents based on morpholine and thiophene derivatives, which could include the compound (Limban et al., 2011).
CB1 Receptor Antagonism for Antiobesity : Compounds structurally related to "2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide" have been evaluated for their potential to act as CB1 receptor antagonists, offering a pathway to investigate antiobesity treatments. This research highlights the diverse therapeutic potentials of morpholine derivatives (Srivastava et al., 2007).
Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed, synthesized, and found to exhibit promising antitubercular activity. These compounds, which share structural motifs with the specified compound, underscore the potential of such molecules in addressing infectious diseases like tuberculosis (Marvadi et al., 2020).
Enzyme Inhibitory Activity for Therapeutic Applications : The investigation into thiophene-based heterocyclic compounds, including those with morpholine and carboxamide functionalities, has revealed significant enzyme inhibitory activities. These activities suggest potential therapeutic applications in treating diseases associated with enzyme dysregulation (Cetin et al., 2021).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-thiophen-2-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-11-6-10(7-12(17)8-11)13-9-19(3-4-21-13)15(20)18-14-2-1-5-22-14/h1-2,5-8,13H,3-4,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNMOFXFNNXRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CS2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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